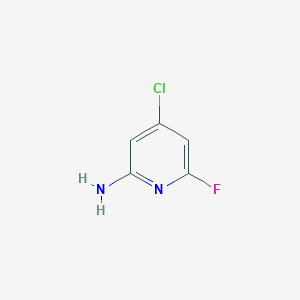

4-Chloro-6-fluoropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFOUCNXULWALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Fluoropyridin 2 Amine

Retrosynthetic Analysis and Key Disconnections for 4-Chloro-6-fluoropyridin-2-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the key disconnections involve the carbon-nitrogen bond of the amino group and the carbon-halogen bonds.

A primary retrosynthetic disconnection breaks the C-NH₂ bond, suggesting an amination reaction of a corresponding 4,6-dihalopyridine precursor. This approach relies on the principle of nucleophilic aromatic substitution (SNAr), where an amine source displaces a halide on the pyridine (B92270) ring. youtube.comyoutube.com The regioselectivity of this amination is a critical consideration, as the two halogen atoms (chlorine and fluorine) may exhibit different reactivities as leaving groups.

Another key disconnection involves the C-Cl and C-F bonds, suggesting the sequential or simultaneous introduction of the halogens onto a pre-existing aminopyridine scaffold. This strategy would involve electrophilic halogenation reactions, where the regioselectivity is governed by the directing effects of the amino group and the pyridine nitrogen. thieme-connect.comnih.gov

A third approach involves the construction of the pyridine ring itself from acyclic precursors, incorporating the desired substituents during the cyclization process. This method offers the potential for high regiocontrol but may require more complex starting materials and reaction conditions.

The choice of the most efficient synthetic route depends on several factors, including the availability and cost of starting materials, the desired regioselectivity, and the scalability of the reactions.

Classical Synthetic Routes to Halogenated Pyridin-2-amines

The synthesis of halogenated pyridin-2-amines often employs well-established methodologies in pyridine chemistry, primarily focusing on nucleophilic aromatic substitution and functional group interconversions.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Halides

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. youtube.comnih.gov The presence of electron-withdrawing groups, including the pyridine nitrogen itself and halogen substituents, activates the ring towards attack by nucleophiles. stackexchange.com For the synthesis of this compound, SNAr reactions are pivotal for introducing the amino group.

The introduction of an amino group onto a dihalogenated pyridine, such as 2,4-dichloro-6-fluoropyridine (B8133779) or 2,6-difluoro-4-chloropyridine, is a common strategy. The reaction typically involves treating the dihalopyridine with an ammonia (B1221849) equivalent, such as aqueous or anhydrous ammonia, or a protected amine source, in a suitable solvent and often at elevated temperatures and pressures. psu.edu

The regioselectivity of the amination is a key challenge. In a molecule like 2,4-dichloro-6-fluoropyridine, the relative reactivity of the halogens as leaving groups and the electronic effects of the ring nitrogen and other substituents will determine the position of amination. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient rings, which could favor substitution at the 6-position. nih.gov However, the electronic environment at each position also plays a crucial role. stackexchange.com

| Starting Material | Reagents | Product | Conditions | Reference |

| 2,4-Dichloropyrimidine | Substituted Amines | 2-Amino-4-chloropyrimidine (B19991) derivatives | Microwave, 120-140 °C, 15-30 min | nih.gov |

| 2,6-Dichloropyridine | Hydrazine Hydrate | 2-Hydrazino-6-chloropyridine | Reflux | psu.edu |

This table presents examples of introducing amino or related groups onto halogenated pyridine or pyrimidine (B1678525) rings.

An alternative approach involves the direct halogenation of an aminopyridine precursor. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, the electron-deficient nature of the pyridine ring can make electrophilic aromatic substitution challenging, often requiring harsh conditions. youtube.com

Selective halogenation can be achieved by carefully controlling the reaction conditions and the choice of halogenating agent. For instance, N-halosuccinimides (NCS, NBS) are often used for the regioselective halogenation of activated pyridines. thieme-connect.com The inherent directing effects of the amino group and the pyridine nitrogen, along with steric factors, will influence the position of halogenation. Protecting the amino group can also be employed to modulate its directing effect and prevent side reactions.

| Substrate | Halogenating Agent | Product | Key Observation | Reference |

| Activated Pyridines | N-Bromosuccinimide | Monobrominated derivatives | Regioselectivity depends on substituent position | thieme-connect.com |

| N-Aryl Amides | Oxidative Halodeboronation | ortho-Halogenated N-Aryl Amides | Boron handle directs regioselectivity | nih.gov |

This table illustrates methods for the regioselective halogenation of pyridine and related aromatic systems.

Multi-step Syntheses from Readily Available Pyridine Precursors

Complex substituted pyridines can be prepared through a series of reactions starting from simpler, commercially available pyridine derivatives. These multi-step syntheses often involve a combination of functional group interconversions and substitution reactions.

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. vanderbilt.edufiveable.me In the context of synthesizing this compound, FGIs can be used to introduce the desired substituents or to modify existing ones.

For example, a nitro group can be reduced to an amino group, or a hydroxyl group can be converted into a halogen. The Sandmeyer reaction, for instance, allows for the conversion of an amino group into a halogen via a diazonium salt intermediate. This can be a powerful tool for introducing halogens at specific positions on the pyridine ring.

A multi-step synthesis might start with a commercially available aminopyridine, which is then subjected to a sequence of halogenation and functional group manipulation steps to arrive at the target molecule. The order of these steps is crucial for achieving the desired substitution pattern.

| Transformation | Reagents | Notes | Reference |

| Alcohol to Alkyl Halide | Thionyl chloride (SOCl₂), PBr₃, PI₃ | Converts alcohols to corresponding halides. | fiveable.me |

| Amide to Nitrile | POCl₃, pyridine | Dehydration of amides. | vanderbilt.edu |

| Carboxylic Acid to Acyl Chloride | Thionyl chloride, Oxalyl chloride | Activation of carboxylic acids for subsequent reactions. | sinica.edu.tw |

This table provides examples of common functional group interconversions relevant to pyridine synthesis.

Acid-Catalyzed Transformations

Acid catalysis represents a fundamental approach to activating heterocyclic compounds toward nucleophilic substitution. In the context of chloropyridines, acid-promoted amination can facilitate the displacement of a chloro substituent. The reaction mechanism typically involves the protonation of the pyridine ring nitrogen. This protonation enhances the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack.

Modern and Advanced Synthetic Approaches for this compound

Modern synthetic chemistry offers a powerful toolkit for the construction and functionalization of complex heterocyclic molecules, moving beyond classical methods to achieve greater efficiency, selectivity, and functional group tolerance.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, providing versatile pathways to substituted pyridines. researchgate.net

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl and heteroaryl halides. researchgate.net This reaction is highly relevant for the synthesis or further functionalization of this compound. For instance, a related substrate, 2-fluoro-4-iodopyridine, undergoes selective amination at the 4-position using a Pd(OAc)₂/BINAP catalyst system. researchgate.net This demonstrates the ability to selectively target a specific halogen on a polyhalogenated pyridine ring. researchgate.net

The choice of ligand is crucial for reaction success, with various phosphine (B1218219) ligands like BINAP and DavePhos being employed to promote the coupling of challenging substrates, including dichloroquinolines. nih.gov The reaction conditions are generally mild, often utilizing bases like cesium carbonate or potassium carbonate, which allows for excellent tolerance of other sensitive functional groups on the molecule. researchgate.netresearchgate.net Recent advancements also include the use of ammonium (B1175870) salts, such as ammonium sulfate, as a surrogate for gaseous ammonia, allowing for the efficient synthesis of primary anilines from aryl chlorides. nih.govsemanticscholar.org

Table 1: Examples of Palladium-Catalyzed Amination Conditions for Halogenated Heterocycles

| Catalyst/Ligand | Substrate Example | Amine | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / BINAP | 2-Fluoro-4-iodopyridine | Aromatic amines | K₂CO₃ | Toluene | Selective C-N coupling at the 4-position under microwave conditions. | researchgate.net |

| Pd₂(dba)₃ / DavePhos | 4,7-Dichloroquinoline | Adamantane-containing amines | NaOtBu | Toluene | Effective for sterically hindered amines and diamination reactions. | nih.gov |

| Pd(OAc)₂ | 2-Chlorothienopyridone | Primary aromatic amines | CsF | Toluene | Good yields for coupling with primary aromatic amines. | researchgate.net |

This table is interactive and can be sorted by column headers.

Suzuki-Miyaura Cross-Coupling for Aryl Substitutions

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between aryl halides and boronic acids or their esters. nih.gov This reaction can be applied to replace the chlorine atom of this compound with a variety of aryl or heteroaryl groups. A significant challenge in coupling 2-halopyridines is the potential for catalyst inhibition by the pyridine nitrogen and the relative instability of 2-pyridylboron reagents. nih.gov

To overcome these issues, specialized methods have been developed, such as the use of highly active catalyst systems based on phosphine oxide or phosphite (B83602) ligands and the use of stable lithium triisopropyl 2-pyridylboronate salts. nih.gov Furthermore, N-heterocyclic carbene (NHC) palladium complexes have proven effective for the Suzuki-Miyaura coupling of less reactive heteroaryl chlorides in aqueous media, offering a greener alternative. researchgate.net Heterogeneous catalysts, such as palladium nanoparticles supported on modified graphite, have also been developed for the synthesis of fluorinated biaryls, showing high turnover frequencies and potential for catalyst recycling. mdpi.com An innovative recent development is the "aminative Suzuki-Miyaura coupling," which uniquely combines the starting materials of both Suzuki and Buchwald-Hartwig reactions to form C-N-C linked diarylamines instead of C-C linked biaryls. nih.gov

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of (Hetero)aryl Halides

| Catalyst System | Substrate Type | Boron Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Ligand 1 (a phosphite) | 2-Bromopyridines | Lithium triisopropyl 2-pyridylboronate | Overcomes challenges of coupling 2-pyridyl nucleophiles. | nih.gov |

| G-COOH-Pd-10 (heterogeneous) | Fluorinated Aryl Bromides | Phenylboronic acids | Recyclable catalyst with high turnover frequency (TOF). | mdpi.com |

| (NHC)Pd(cinn)Cl | Heteroaryl Chlorides | Arylboronic acids | Effective coupling in water. | researchgate.net |

This table is interactive and can be sorted by column headers.

Metal-Free Carbon-Nitrogen Bond Formations

While transition-metal catalysis is dominant, there is growing interest in developing metal-free bond-forming reactions to reduce cost and metal contamination in final products. For polyhalogenated pyridines, metal-free C-N bond formation can be achieved under specific conditions. rsc.orgresearchgate.net Research has shown that a wide array of halogenated pyridines can react with amines without a metal catalyst, with a notable site-selectivity. rsc.orgresearchgate.net In these reactions, the substitution preferentially occurs at the fluorine-bearing carbon located at the ortho-position to the ring nitrogen. rsc.orgresearchgate.net This inherent reactivity provides a complementary strategy to transition-metal catalyzed methods, where selectivity can be dictated by the catalyst and ligands rather than the intrinsic properties of the substrate. These metal-free reactions often proceed under mild conditions and show broad substrate applicability. rsc.org

Biocatalytic Transformations and Potential for Selective Functionalization of Pyridine Derivatives

Biocatalysis is an emerging frontier in sustainable chemistry, offering the potential for unparalleled selectivity under mild, environmentally benign conditions. The functionalization of the pyridine ring is a recognized challenge due to its electron-deficient nature and the coordinating ability of the nitrogen atom. beilstein-journals.orgrsc.org While specific biocatalytic routes for the synthesis or transformation of this compound are not yet established, the potential of this approach is significant.

The development of enzymes for the selective functionalization of pyridine derivatives is an active area of research. The goal is to harness the power of enzymes, such as transaminases, halogenases, or oxidoreductases, to perform specific modifications on the pyridine core with high regio- and stereoselectivity. Recent research has also explored "enzyme-mimic" chemical systems, such as pocket-type urea (B33335) reagents, that can direct the C-4 functionalization of pyridines, hinting at how biological principles can inspire novel chemical catalysts. rsc.org The future application of engineered enzymes or enzyme-mimicking catalysts could provide highly efficient and selective pathways for modifying complex pyridines like this compound, minimizing waste and avoiding harsh reagents.

Optimization and Scale-Up Considerations in the Synthesis of this compound

Challenges in Regioselectivity Control for Multi-Halogenated Pyridines

A significant challenge in the synthesis of compounds like this compound is achieving the correct arrangement of substituents on the pyridine ring, a concept known as regioselectivity. The electronic nature of the pyridine ring, being an electron-deficient π-system, makes it inherently resistant to standard electrophilic aromatic substitution, which typically requires harsh conditions and often results in mixtures of isomers. nih.gov

Controlling the position of three different functional groups—an amino group, a fluorine atom, and a chlorine atom—is a complex synthetic problem. Several advanced strategies have been developed to overcome the poor regioselectivity of direct functionalization:

Pyridine N-Oxides: A common strategy involves the initial N-oxidation of the pyridine ring. The resulting N-oxide activates the ring for substitution, particularly at the C2 and C4 positions. nih.govresearchgate.net For instance, halogenation of unsymmetrical pyridine N-oxides can proceed with high efficiency and regioselectivity under mild conditions, often favoring the more electron-deficient side of the ring. researchgate.net After the desired substituent is introduced, the N-oxide can be removed.

Designed Reagents: To achieve 4-selective halogenation, specially designed phosphine reagents have been created. These reagents form phosphonium (B103445) salts with the pyridine, which are then highly susceptible to displacement by a halide nucleophile at the 4-position. nih.gov

Ring-Opening/Ring-Closing Sequences: An innovative approach involves the temporary transformation of the pyridine into a more reactive, non-aromatic intermediate. mountainscholar.org By reacting the pyridine with certain electrophiles, it can be opened to form a Zincke imine intermediate. This series of reactive alkenes can then undergo highly regioselective halogenation under mild conditions before the ring is closed again to yield the substituted pyridine.

These methods underscore the difficulty in controlling substitution patterns on multi-functionalized pyridines and highlight the sophisticated chemical strategies required to synthesize a specific regioisomer like this compound efficiently. nih.govmountainscholar.org

Chemical Reactivity and Transformation Pathways of 4 Chloro 6 Fluoropyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an aromatic heterocycle characterized by an electron-withdrawing nitrogen atom. This feature reduces the electron density of the ring carbons compared to benzene, making the system generally less reactive towards electrophiles and more susceptible to nucleophilic attack. wikipedia.orguoanbar.edu.iq The presence of two deactivating halogen atoms (chloro and fluoro) and an activating amino group further modulates this inherent reactivity.

Nucleophilic Aromatic Substitution (SNAr) of Halogen Atoms

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. wikipedia.orguoanbar.edu.iq In 4-Chloro-6-fluoropyridin-2-amine, both the C-4 and C-6 positions are activated, making the halogen atoms susceptible to displacement by nucleophiles.

Competitive Displacement of Chlorine versus Fluorine

In SNAr reactions on activated aromatic systems, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. This is contrary to the trend seen in aliphatic SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile on the ring. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. nih.govyoutube.com

Studies comparing the reactivity of halopyridines have shown this effect clearly. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov This indicates that in a molecule containing both fluoro and chloro substituents at activated positions, the fluorine atom will be preferentially displaced. Therefore, in this compound, nucleophilic attack is expected to selectively displace the fluoride (B91410) at the C-6 position over the chloride at the C-4 position.

Table 1: Relative Reactivity of Halogens as Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate of Displacement | Rationale |

|---|---|---|

| Fluorine (F) | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack. youtube.com |

| Chlorine (Cl) | Lower than Fluorine | Chlorine is less electronegative than fluorine, resulting in a less electrophilic carbon and a slower rate of nucleophilic attack. nih.govyoutube.com |

Regioselectivity and Site-Selective Functionalization

The regioselectivity of SNAr reactions on poly-substituted heterocycles is sensitive to the electronic effects of all substituents on the ring. wuxiapptec.comwuxiapptec.com In this compound, both the C-4 (para to nitrogen) and C-6 (ortho to nitrogen) positions are electronically activated for nucleophilic attack.

While fluorine's superior leaving group ability points towards selective reaction at C-6, the C-2 amino group, being electron-donating, can influence the final outcome. In related systems like 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can reverse the typical C-4 selectivity, leading to substitution at the C-2 position instead. wuxiapptec.com This is explained by the substituent's effect on the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can alter the most likely site for nucleophilic attack. wuxiapptec.comresearchgate.net

Therefore, for this compound, while displacement of the C-6 fluorine is the most probable outcome based on leaving group ability, the precise regioselectivity could be modulated by the nature of the nucleophile and the specific reaction conditions, due to the electronic influence of the C-2 amino group.

Table 2: Factors Influencing Regioselectivity in SNAr of this compound

| Factor | Influence on Regioselectivity |

|---|---|

| Ring Nitrogen | Activates C-4 and C-6 positions for nucleophilic attack. uoanbar.edu.iq |

| Leaving Group Ability | Fluorine at C-6 is a significantly better leaving group than chlorine at C-4, favoring substitution at C-6. nih.gov |

| C-2 Amino Group | As an electron-donating group, it can alter the electronic distribution (LUMO) of the ring, potentially influencing the relative reactivity of the C-4 and C-6 positions. wuxiapptec.com |

| Nucleophile & Conditions | The nature of the nucleophile and reaction conditions can affect the transition state energies, potentially altering the regiochemical outcome. wuxiapptec.com |

Oxidation and Reduction Chemistry of the Pyridine Ring

The pyridine ring system can undergo both oxidation and reduction, though the substituents on this compound will influence these processes.

Oxidation : The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide, typically using a peracid. wikipedia.org This transformation alters the electronic properties of the ring, making it useful in synthetic strategies to modify the ring's reactivity towards other reagents. youtube.com

Reduction : The pyridine ring can be fully reduced to the corresponding piperidine (B6355638) derivative. uoanbar.edu.iq This is commonly achieved through catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Rhodium or Nickel) or with dissolving metal reductions (e.g., sodium in ethanol). uoanbar.edu.iqnih.gov However, in the case of chloro-substituted pyridines, catalytic hydrogenation can also lead to a competing side reaction of hydrodechlorination (replacement of the chlorine atom with hydrogen). psu.edu Therefore, the reduction of this compound to its piperidine analogue might also produce dehalogenated byproducts.

Reactivity of the Amino Group

The amino group at the C-2 position is nucleophilic and can participate in a variety of chemical reactions typical of aromatic amines. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring.

Potential transformations involving the amino group include:

Acylation and Sulfonylation : The amino group can react with electrophiles like acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. nih.gov

Schiff Base Formation : It can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction has been demonstrated with the related compound 2-amino-4-chloropyridine (B16104). researchgate.net

Alkylation : Reaction with alkyl halides can lead to N-alkylation.

Reactions with Halogens : Studies on 4-aminopyridine (B3432731) show that it can react with halogens and interhalogens, leading to charge-transfer complexes or more complex transformations. acs.org

Use as a Directing Group/Need for Protection : The amino group's lone pair is crucial for its reactivity. In some multi-step syntheses involving pyridines, it is necessary to protect the amino group (e.g., as a Boc-carbamate) before carrying out subsequent reactions on the heterocyclic ring. nih.gov

Table 3: Potential Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl-4-chloro-6-fluoropyridin-2-amine |

| Sulfonylation | Tosyl Chloride | N-tosyl-4-chloro-6-fluoropyridin-2-amine |

| Imination | Benzaldehyde | N-benzylidene-4-chloro-6-fluoropyridin-2-amine (Schiff Base) |

| Alkylation | Methyl Iodide | 4-Chloro-6-fluoro-N-methylpyridin-2-amine |

Amine Alkylation and Acylation Reactions

The primary amine group in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.

Alkylation: The alkylation of amines with alkyl halides is a fundamental reaction that introduces alkyl groups onto the nitrogen atom. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org However, the direct alkylation of primary amines can sometimes lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine can be more nucleophilic than the starting primary amine. masterorganicchemistry.comyoutube.com In industrial processes, alcohols are often preferred over alkyl halides as alkylating agents. wikipedia.org A common challenge in amine alkylation is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts, a process known as the Menshutkin reaction when a tertiary amine is the starting material. wikipedia.org

Acylation: The amine group can also be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction is often used to introduce an acyl group, which can serve as a protecting group or as a precursor for further transformations. In some cases, particularly with highly reactive aminopyrimidines, N,N-diacylation can occur, where two acyl groups are introduced onto the same nitrogen atom. semanticscholar.org This happens when the initially formed amide is deprotonated by a base, creating an anion that reacts with a second molecule of the acylating agent. semanticscholar.org

Condensation Reactions, including Schiff Base Formation

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff bases are a versatile class of compounds with applications in various fields, including coordination chemistry and materials science. nih.govijfans.orgresearchgate.net The formation of the azomethine group (-HC=N-) is a key characteristic of this reaction. nih.govnih.gov Studies on related aminopyridines have shown that they can be condensed with various reagents like carbon disulfide, thiourea, and formamide (B127407) to synthesize fused heterocyclic systems. nih.gov For example, 2-amino-4-chloropyridine derivatives have been reacted with different aldehydes to create a series of new Schiff bases. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Amino-4-chloropyridine | Various Aldehydes | Schiff Bases | researchgate.net |

| 2-Amino-3-cyano-4,6-disubstituted pyridine | Carbon Disulfide, Thiourea, Urea (B33335), Formamide | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| 1,3-Diiminoisoindoline | 2,6-Diaminopyrazine | Macrocyclic Compound | surrey.ac.uk |

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound can be converted to a diazonium salt through a process called diazotization. This typically involves treatment with nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) and a strong acid. byjus.com The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations.

One of the most important reactions of diazonium salts is the Sandmeyer reaction , which allows for the replacement of the diazonium group with a halide (Cl, Br), cyanide (CN), or hydroxyl (OH) group, typically using a copper(I) salt as a catalyst. byjus.comwikipedia.orgnih.gov This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The Sandmeyer reaction is a powerful tool for introducing a wide range of substituents onto an aromatic ring that are not easily accessible through direct substitution methods. byjus.comorganic-chemistry.org For instance, it has been used in the synthesis of various halogenated compounds. nih.gov While the classic Sandmeyer reaction uses copper salts, other transition metals have also been employed in related transformations. wikipedia.org It is important to note that while fluorination of diazonium salts is possible via the Balz-Schiemann reaction, this process does not typically require a metal catalyst and is therefore not usually classified as a Sandmeyer reaction. wikipedia.org

Reactivity of the Halogen Substituents

The chlorine and fluorine atoms attached to the pyridine ring of this compound are key sites for reactivity, enabling a range of important synthetic transformations.

Carbon-Halogen Bond Activation and Cross-Coupling Reactivity

The carbon-chlorine and carbon-fluorine bonds in this compound can be activated by transition metal catalysts, facilitating cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium and nickel complexes are commonly used catalysts for these transformations. researchgate.netnih.gov The mechanism of carbon-halogen bond activation can proceed through different pathways, including oxidative insertion and SN2-type reactions. nih.govresearchgate.net The choice of catalyst, solvent, and other reaction conditions can influence the preferred pathway. nih.govresearchgate.net For instance, theoretical studies on halomethanes have shown that gas-phase reactions with palladium favor an oxidative insertion pathway, while the presence of an anionic ligand like chloride can shift the preference to an SN2 pathway. nih.govresearchgate.net

Electrochemical methods have also been developed for the cross-coupling of related amino-chloropyrimidines with aryl halides, employing a sacrificial iron anode and a nickel catalyst. nih.gov These reactions are valuable for creating complex aryl-substituted heterocyclic compounds. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 4-Amino-6-chloropyrimidines | Functionalized Aryl Halides | Nickel(II) / Sacrificial Iron Anode | 4-Amino-6-arylpyrimidines | nih.gov |

| 4-Chloro-3-fluoropyridine (B1587321) | Amino Acid Derivatives | Ag+/persulfate or photoredox | 2-Amidomethylated Pyridines | researchgate.netnih.gov |

Halogen Exchange Reactions (Halex Reactions)

Mechanistic Studies and Kinetic Investigations of Reactions Involving this compound

Detailed mechanistic and kinetic studies on reactions specifically involving this compound are limited in the provided search results. However, insights can be drawn from studies on related systems.

For example, a study on the regioselective amidomethylation of the related compound 4-chloro-3-fluoropyridine investigated both a kinetic deprotonation pathway and Minisci-type radical reactions. researchgate.netnih.govacs.org The kinetic deprotonation was carried out at low temperatures, suggesting a kinetically controlled process. researchgate.netnih.govacs.org The Minisci-type reactions, on the other hand, proceed through radical intermediates generated under either silver/persulfate or photoredox conditions. researchgate.netnih.govacs.org

Theoretical studies on the activation of carbon-halogen bonds by palladium catalysts provide a framework for understanding the mechanisms of cross-coupling reactions. nih.govresearchgate.net These studies highlight the competition between oxidative insertion and SN2 pathways and how factors like the nature of the halogen, the presence of anionic ligands, and solvation can influence the reaction outcome. nih.govresearchgate.net The activation strain model has been used to rationalize these trends. nih.gov

Derivatization Strategies and Analogue Synthesis Based on 4 Chloro 6 Fluoropyridin 2 Amine

Design Principles for Pyridine (B92270) Derivatives and Libraries

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, with a significant number of FDA-approved drugs containing this motif. tandfonline.comnih.gov Its prevalence stems from its ability to engage in various biological interactions and its favorable physicochemical properties, which can enhance the potency, metabolic stability, and permeability of drug candidates. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and protein binding.

The design of pyridine-based compound libraries often involves several key principles:

Scaffold Hopping and Bioisosteric Replacement: Replacing a core molecular fragment with a pyridine ring can lead to improved pharmacological profiles. This strategy aims to retain the key binding interactions while altering other properties like metabolism or toxicity.

Substituent Effects: The electronic properties of the pyridine ring can be fine-tuned by the introduction of various substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pKa of the pyridine nitrogen and influence the reactivity of the ring. nih.gov

Diversity-Oriented Synthesis: The goal is to create a collection of structurally diverse molecules from a common starting material. researchgate.net For 4-Chloro-6-fluoropyridin-2-amine, this involves exploring reactions at each of the three reactive sites to generate a wide array of analogues.

Target-Focused Libraries: Libraries can be designed to interact with a specific biological target. nih.gov This often involves computational modeling to predict binding affinities and guide the selection of substituents that will best complement the target's binding site. researchgate.net

The construction of such libraries is crucial for high-throughput screening (HTS) campaigns in drug discovery, providing a rich source of potential lead compounds. nih.gov

Synthetic Pathways to Novel Analogues through Functionalization of this compound

The distinct reactivity of the amino group and the two halogen substituents on the pyridine ring allows for selective modifications, enabling the synthesis of a wide range of novel analogues.

The primary amino group at the C2 position is a key site for derivatization. It can readily undergo a variety of reactions to introduce new functional groups and build molecular complexity.

Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation and Reductive Amination: Direct alkylation of the amino group can be achieved using alkyl halides. Alternatively, reductive amination with aldehydes or ketones provides a versatile method for introducing a wide range of substituents.

Formation of Schiff Bases: Condensation of the 2-amino group with various aldehydes can yield Schiff bases, which can serve as intermediates for further transformations or be evaluated for their own biological activities. researchgate.net

Cyclization Reactions: The 2-aminopyridine (B139424) moiety is a valuable precursor for the synthesis of fused heterocyclic systems. For instance, reaction with α,β-unsaturated esters can lead to the formation of pyridopyrimidones. acs.orgacs.org

Table 1: Examples of Reactions at the Amino Group of 2-Aminopyridines

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride, Pyridine | N-Acyl-2-aminopyridine |

| Sulfonylation | Sulfonyl chloride, Pyridine | N-Sulfonyl-2-aminopyridine |

| Schiff Base Formation | Aldehyde, Ethanol (B145695), Reflux | N-Alkylidene-2-aminopyridine |

| Cyclization | Ethyl Acrylate | Dihydropyridopyrimidinone |

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C4 position towards nucleophilic attack. wikipedia.org

Common nucleophiles used for the displacement of the chlorine atom include:

Amines: Reaction with primary or secondary amines, often catalyzed by a palladium catalyst in Buchwald-Hartwig amination, leads to the corresponding 4-amino derivatives.

Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form ethers.

Thiols: Thiolates readily react to form thioethers.

Carbon Nucleophiles: In Suzuki-Miyaura cross-coupling reactions, aryl or vinyl boronic acids can be coupled with the 4-chloro position in the presence of a palladium catalyst to form new carbon-carbon bonds. mdpi.com

The reactivity order for halogens in SNAr reactions on pyridines can vary depending on the nucleophile and reaction conditions. sci-hub.se

The fluorine atom at the C6 position can also undergo nucleophilic aromatic substitution. Generally, the C-F bond is stronger than the C-Cl bond, making its substitution more challenging. However, the high electronegativity of fluorine can accelerate SNAr reactions. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org

Selective substitution of the fluorine in the presence of a chlorine atom can be achieved by carefully controlling the reaction conditions and the choice of nucleophile. The relative reactivity of the two halogens is influenced by the electronic effects of the other substituents on the ring.

Synthesis of Heterocyclic Hybrids and Fused Ring Systems Derived from this compound

The derivatized analogues of this compound can serve as building blocks for the synthesis of more complex heterocyclic systems, including conjugated and fused ring structures.

Pyridine-thiophene hybrids are of significant interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry. researchgate.netnih.govresearchgate.net The synthesis of these conjugates can be achieved through cross-coupling reactions where either the pyridine or the thiophene (B33073) ring is functionalized with a leaving group (like a halogen) and the other with a suitable coupling partner (like a boronic acid or stannane).

For instance, a 4-thienyl substituent can be introduced onto the pyridine ring of this compound via a Suzuki-Miyaura cross-coupling reaction using a thiophene boronic acid. mdpi.comrsc.org Conversely, if the thiophene is halogenated, it can be coupled with a pyridinylboronic acid derivative. These reactions are typically catalyzed by palladium complexes. nih.gov

A novel approach for synthesizing thiophenes from pyridines involves a skeletal editing process where 2-arylpyridines are converted to ring-opened aza-triene Zincke ketone structures, which then react with elemental sulfur to form 2-aroylthiophenes. researchgate.netnih.gov

Pyridine-Pyrimidine Derivatives

The fusion of pyridine and pyrimidine (B1678525) rings gives rise to pyridine-pyrimidine derivatives, a class of compounds with significant interest in drug discovery. The synthesis of such derivatives often utilizes the reactivity of the amino and chloro substituents on the this compound core.

One notable application involves the synthesis of 2-amino-4-chloropyrimidine (B19991) derivatives. For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with 2-fluorobenzylamine (B1294385) in the presence of triethylamine (B128534) and ethanol leads to the formation of 2-amino-4-chloro-6-(2-fluorobenzylamino)-pyrimidine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the benzylamine (B48309) selectively displaces one of the chlorine atoms on the pyrimidine ring.

Another approach to pyridine-pyrimidine systems involves the construction of the pyrimidine ring onto the pyridine core. This can be achieved through various cyclization reactions. Research has shown that 2,4,6-trisubstituted pyridines can be synthesized and subsequently converted to more complex structures. arkat-usa.org For example, a 2,6-dichloroisonicotinonitrile (B184595) can undergo a palladium-catalyzed cross-coupling reaction with 4-chlorophenol, followed by further substitution to introduce other functionalities. arkat-usa.org While not directly starting from this compound, these methods highlight the general strategies for constructing pyridine-based compounds that can be adapted for its derivatives.

The following table summarizes a synthetic route to a pyridine-pyrimidine derivative:

| Reactants | Reagents and Conditions | Product | Reference |

| 2-amino-4,6-dichloropyrimidine, 2-fluorobenzylamine | Triethylamine, Ethanol, Reflux | 2-amino-4-chloro-6-(2-fluorobenzylamino)-pyrimidine |

It is important to note that the reactivity of halopyrimidines is a key factor in these syntheses. The presence of multiple halogen atoms allows for sequential and regioselective substitutions, enabling the synthesis of a diverse library of pyridine-pyrimidine derivatives.

Incorporation into Polycyclic Scaffolds

The this compound moiety can also serve as a foundational element for the construction of more complex polycyclic and fused heterocyclic systems. These larger scaffolds are often sought after in medicinal chemistry to explore new regions of chemical space and to develop compounds with novel mechanisms of action.

One example of this is the synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure. nih.gov This bicyclic system, which serves as a scaffold for a new class of antibacterial agents, is assembled through a multi-step synthesis that culminates in a nearly quantitative ring-closing reaction to form the pyrido[1,2-c]pyrimidine (B1258497) core. nih.gov The synthesis highlights the utility of substituted pyridines in constructing complex, fused ring systems.

The general strategy involves the sequential introduction of functional groups that can participate in intramolecular cyclization reactions. For example, a suitably functionalized pyridine derivative can be reacted with a reagent that introduces a side chain capable of cyclizing onto the pyridine ring or an adjacent ring.

The following table outlines a key step in the formation of a polycyclic scaffold:

| Reactant | Reagents and Conditions | Product | Reference |

| A solution of a precursor (10) in dry THF | A reagent (11), potassium carbonate, dry DMF, 80°C | 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione (12) | nih.gov |

The ability to incorporate the this compound unit into polycyclic scaffolds significantly expands the range of accessible molecular architectures, providing a platform for the development of new therapeutic agents.

Exploration of Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound and its derivatives is governed by the electronic properties of the substituents on the pyridine ring. The interplay between the electron-withdrawing halogen atoms (chlorine and fluorine) and the electron-donating amino group dictates the regioselectivity and rate of various chemical reactions, particularly nucleophilic aromatic substitution (SNAr).

The fluorine atom at the 6-position and the chlorine atom at the 4-position significantly activate the pyridine ring towards nucleophilic attack. Generally, the reactivity of halopyridines in SNAr reactions follows the order F > Cl > Br > I. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic, facilitating attack by nucleophiles. Research has shown that the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov This enhanced reactivity of fluoropyridines allows SNAr reactions to be conducted under milder conditions. nih.gov

In the context of this compound, the fluorine atom at the 6-position is generally more susceptible to nucleophilic displacement than the chlorine atom at the 4-position. This is due to the stronger activating effect of the fluorine atom. The amino group at the 2-position, being an electron-donating group, can modulate the reactivity of the halogen atoms, though its effect is less pronounced than that of the ring nitrogen.

Studies on the reactivity of related halopyrimidines have shown that the positions of the halogen atoms and other substituents have a profound impact on the regioselectivity of nucleophilic substitution. nih.gov For instance, in 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack occurs preferentially at the 4-position, influenced by the activating effect of the ring nitrogens and the steric hindrance of the chlorine atom. nih.gov

The following table summarizes the general reactivity trends in halopyridines:

| Feature | Influence on Reactivity | Reference |

| Halogen at C2/C6 | Fluorine substitution leads to significantly higher reaction rates in SNAr compared to chlorine. | nih.gov |

| Halogen at C4 | Activated towards nucleophilic substitution, but generally less reactive than the C2/C6 positions. | nih.gov |

| Amino Group at C2 | Electron-donating group, can influence the overall reactivity of the ring. |

Understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes to novel derivatives of this compound. By carefully considering the electronic and steric effects of the substituents, chemists can achieve selective functionalization and efficiently synthesize target molecules with desired substitution patterns.

Computational and Theoretical Investigations of 4 Chloro 6 Fluoropyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 4-chloro-6-fluoropyridin-2-amine at a molecular level. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to achieve a detailed understanding of its structural and electronic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G++(d,p), are employed to optimize the molecular geometry and determine key structural parameters. researchgate.net

These studies typically involve calculating bond lengths, bond angles, and dihedral angles to predict the most stable conformation of the molecule in the gaseous phase. The results from these calculations can be compared with experimental data from X-ray crystallography to validate the accuracy of the theoretical approach. researchgate.net For halogenated aminopyridines, a good correlation between calculated and experimental values underscores the reliability of the DFT method for predicting molecular geometry. researchgate.net

Illustrative Optimized Geometrical Parameters for this compound (Based on DFT/B3LYP)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-NH₂ | 1.37 Å |

| Bond Angle | Cl-C4-C5 | 120.5° |

| Bond Angle | F-C6-N1 | 118.9° |

| Bond Angle | H-N-H | 115.0° |

Note: The values in this table are illustrative, based on typical results for similar halogenated aminopyridines, and are intended to represent the type of data generated from DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on quantum mechanics principles without the use of empirical parameters, offer another avenue for high-accuracy calculations. While computationally more intensive than DFT, methods like Hartree-Fock (HF) or more advanced post-HF methods can be used to refine the understanding of the electronic properties of this compound. In studies of related aminopyridines, ab initio calculations have been employed to evaluate intermolecular interaction energies, providing crucial insights into how these molecules organize in the solid state. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution around the molecule.

For a molecule like this compound, the MEP map would be expected to show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in blue). researchgate.net

Negative Regions : These areas, rich in electrons, are susceptible to electrophilic attack. For halogenated aminopyridines, negative potential is typically concentrated around the nitrogen atom of the pyridine (B92270) ring and the halogen atoms due to their high electronegativity. researchgate.net

Positive Regions : These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most significant sites of positive potential. researchgate.net

This analysis helps in understanding the molecule's intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical in crystal engineering and biological contexts. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO-LUMO Energy Gaps and Their Correlation with Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small energy gap suggests that the molecule is more reactive and less stable. researchgate.net

In studies of similar halogenated aminopyridines, the HOMO orbitals are often distributed over the entire molecule, while the LUMO orbitals are typically localized on the pyridine ring. researchgate.net

Illustrative FMO Parameters for this compound

| Parameter | Illustrative Energy Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: These values are representative examples based on published data for analogous compounds to illustrate the concept of FMO analysis. researchgate.net

Local Reactivity Descriptors (e.g., Fukui Functions)

While HOMO and LUMO analysis provides a general picture of reactivity, local reactivity descriptors like Fukui functions offer more detailed, atom-specific information. The Fukui function indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions for each atom in this compound, one could precisely rank the reactivity of the different sites, complementing the qualitative predictions from MEP maps.

Prediction of Spectroscopic Parameters (NMR, IR, UV/Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, which can aid in their identification and characterization. Methods based on Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost. dergipark.org.trresearchgate.net

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.netrsc.org This approach calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com

For this compound, the ¹H NMR spectrum is expected to show signals for the two aromatic protons and the amine protons. The ¹³C NMR would display five distinct signals for the carbon atoms of the pyridine ring. The ¹⁹F NMR would show a single resonance for the fluorine atom. The predicted chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group and the electron-withdrawing chloro and fluoro groups.

Interactive Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: These are hypothetical values based on typical DFT predictions and known substituent effects. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |

| ¹H NMR | ||

| H (aromatic, C3) | 6.10 - 6.30 | Doublet |

| H (aromatic, C5) | 6.70 - 6.90 | Doublet |

| NH₂ | 4.50 - 5.50 | Broad Singlet |

| ¹³C NMR | ||

| C2 (-NH₂) | 158 - 162 | Singlet |

| C3 | 95 - 100 | Singlet |

| C4 (-Cl) | 150 - 154 | Singlet |

| C5 | 105 - 110 | Singlet |

| C6 (-F) | 163 - 167 | Singlet |

| ¹⁹F NMR | ||

| F (C6) | -70 to -90 | Singlet |

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be predicted by calculating the second derivatives of the energy with respect to atomic displacements. DFT calculations can produce a harmonic vibrational spectrum, which is often systematically scaled to correct for anharmonicity and other method-inherent errors. nih.gov Key predicted vibrational modes for this compound would include N-H stretching from the amine group, C=C and C=N stretching from the pyridine ring, and C-Cl and C-F stretching vibrations.

Interactive Table 2: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound Note: These are hypothetical values based on typical DFT frequency calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretch | 3400 - 3550 |

| -NH₂ | Scissoring (Deformation) | 1600 - 1650 |

| Pyridine Ring | C=C / C=N Stretch | 1450 - 1600 |

| C-F | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 700 - 800 |

UV/Vis Spectroscopy: The electronic absorption spectra (UV/Vis) are associated with electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of these transitions (and thus the absorption wavelengths, λ_max). dergipark.org.tr For aromatic systems like this compound, the key transitions are typically π → π* and n → π* transitions. The calculations can predict the wavelength of maximum absorption and the corresponding oscillator strength, which relates to the intensity of the absorption band.

Reaction Pathway Energetics and Transition State Characterization for Transformations of this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states).

A primary transformation for this compound is nucleophilic aromatic substitution (SₙAr), where a nucleophile could potentially replace either the chloro or fluoro substituent. sci-hub.seresearchgate.net The reactivity of halopyridines in SₙAr reactions is well-documented, with the position and nature of the halogen and other substituents playing a critical role. nih.gov

Reaction Pathway Modeling: To investigate the energetics of an SₙAr reaction, one would use DFT to model the full reaction coordinate. For example, in a reaction with a nucleophile (Nu⁻), two main pathways are possible: substitution at C4 (displacing Cl⁻) and substitution at C6 (displacing F⁻). The computational workflow would involve:

Geometry Optimization: Optimizing the structures of the reactant (this compound), the nucleophile, the potential products, and any intermediates.

Transition State Search: Locating the transition state structure for each potential pathway. Methods like the Nudged Elastic Band (NEB) can be used to find an initial path, which is then refined to locate the exact saddle point. ims.ac.jpnih.gov

Transition State Characterization: A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Energetics and Selectivity: The Gibbs free energy of activation (ΔG‡) is calculated as the energy difference between the transition state and the reactants. The relative activation energies for the competing pathways determine the kinetic selectivity of the reaction. Generally, the pathway with the lower activation barrier will be the dominant one.

For SₙAr reactions on pyridines, the mechanism can be stepwise, proceeding through a negatively charged intermediate known as a Meisenheimer complex, or it can be a concerted process with no stable intermediate. nih.govnih.gov Computational studies can distinguish between these possibilities by searching for a stable intermediate along the reaction path. The calculated energetics reveal crucial details about the reaction's feasibility and regioselectivity. For instance, while fluorine is more electronegative, the C-F bond is strong; computational analysis of the transition state energetics is required to predict whether the C-Cl or C-F bond is more readily cleaved by a given nucleophile. sci-hub.se

Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. Crystal engineering aims to understand and predict these interactions to design materials with specific properties. For this compound, the key functional groups for forming supramolecular structures are the amino group (a hydrogen bond donor), the pyridine nitrogen (a hydrogen bond acceptor), and the halogen atoms (potential halogen bond donors and weak hydrogen bond acceptors). mdpi.comnih.gov

Hydrogen Bonding: The most significant interaction expected is hydrogen bonding involving the amino group. The two N-H protons can form hydrogen bonds with strong acceptors. A common and robust motif in aminopyridines is the formation of a centrosymmetric dimer via a pair of N-H···N(pyridine) hydrogen bonds. mdpi.comresearchgate.net This interaction forms a characteristic R²₂(8) graph-set motif. Alternatively, the amino group can interact with the halogen atoms of neighboring molecules, although N-H···F and N-H···Cl bonds are generally weaker than N-H···N bonds.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region (the σ-hole) on the halogen and a nucleophilic site, such as the pyridine nitrogen or the amino group of another molecule. nih.govmdpi.com The strength of these interactions typically increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov Therefore, C-Cl···N or C-Cl···O interactions (if co-crystallized with an oxygen-containing molecule) are plausible and can direct the assembly into extended 1-D or 2-D architectures. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 6 Fluoropyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-6-fluoropyridin-2-amine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide a wealth of structural information. The pyridine (B92270) ring contains two aromatic protons, H-3 and H-5, and the amine group (-NH₂) has two exchangeable protons.

The electron-withdrawing effects of the chloro and fluoro substituents, along with the nitrogen atom in the pyridine ring, significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

The expected signals are:

A doublet for the H-3 proton, coupled to the H-5 proton (long-range coupling) and the ¹⁹F atom.

A doublet for the H-5 proton, coupled to the H-3 proton.

A broad singlet for the two -NH₂ protons.

The exact chemical shifts can be estimated by comparison with similar compounds. For instance, in 2-amino-6-chloropyridine, the protons on the pyridine ring appear between 6.4 and 7.4 ppm. chemicalbook.com The presence of the fluorine atom at position 6 in this compound would further influence these shifts.

Table 1: Predicted ¹H NMR Data for this compound This table is generated based on data from analogous compounds for predictive analysis.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 6.5 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 1-2 Hz, J(H-F) ≈ 2-4 Hz |

| H-5 | 6.3 - 6.8 | Doublet (d) | J(H-H) ≈ 1-2 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the nature and position of the substituents. The carbon atoms directly bonded to the electronegative nitrogen, chlorine, and fluorine atoms (C-2, C-4, C-6) are expected to be the most deshielded.

A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The signal for C-6 will appear as a large doublet due to one-bond coupling (¹JCF), while other carbons in proximity to the fluorine will show smaller couplings (²JCF, ³JCF, etc.). Studies on fluoropyridines have extensively documented these coupling constants, which are invaluable for unambiguous signal assignment.

Table 2: Predicted ¹³C NMR Data for this compound This table is generated based on data from analogous compounds for predictive analysis.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C-2 | ~158 | ³JCF ≈ 3-5 |

| C-3 | ~105 | ³JCF ≈ 3-5 |

| C-4 | ~150 | JCF (not well established) |

| C-5 | ~100 | ²JCF ≈ 20-25 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is influenced by the electronic environment of the pyridine ring. The presence of the amino group (electron-donating) and the chloro group (electron-withdrawing) will affect the shielding of the fluorine nucleus. In general, ¹⁹F chemical shifts in fluoropyridines are found in a well-defined region. For example, the chemical shift for 2-fluoropyridine (B1216828) is around -69 ppm relative to CCl₃F. The signal in the ¹⁹F spectrum of the title compound is expected to be a singlet, as there are no adjacent protons to cause significant splitting, although long-range couplings to H-3 and H-5 may cause some broadening or fine splitting.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, a cross-peak between the signals of H-3 and H-5 would confirm their spatial proximity and coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to unambiguously link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Reaction Progress

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a calibration curve, provided a certified internal standard of known concentration is used. spectrabase.com By carefully controlling experimental parameters like the relaxation delay, a ¹H NMR spectrum can be acquired where the signal integrals are directly proportional to the number of nuclei. This allows for the precise quantification of this compound in a sample or for monitoring its formation or consumption during a chemical reaction. spectrabase.com The use of a simple pulse program like zg30 is often sufficient and provides accurate results with a shorter analysis time. spectrabase.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds and functional groups present.

Table 3: Predicted Vibrational Frequencies for this compound This table is generated based on typical frequency ranges and data from analogous compounds for predictive analysis.

| Functional Group/Bond | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C=C, C=N (Ring) | Stretching | 1400 - 1600 | Medium-Strong |

| C-F | Stretching | 1200 - 1350 | Strong |

The N-H stretching vibrations of the primary amine group are typically observed as two bands in the 3300-3500 cm⁻¹ region. youtube.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. youtube.com The pyridine ring itself gives rise to a series of characteristic skeletal vibrations in the 1400-1600 cm⁻¹ range. youtube.com The C-F and C-Cl stretching vibrations are expected to produce strong absorptions in the fingerprint region of the spectrum. youtube.com Analysis of these vibrational modes, often aided by theoretical calculations using Density Functional Theory (DFT), can provide a detailed confirmation of the molecular structure. chemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, providing a molecular fingerprint. In a study of 4-Amino-3-chloro-2,5,6-trifluoro-pyridine, a compound structurally similar to this compound, the attenuated total reflectance (ATR) and diffuse reflectance infrared fourier transform (DRIFT) spectra were recorded. researchgate.netelsevierpure.com

Table 1: Characteristic FT-IR Vibrational Frequencies for a Substituted Aminopyridine Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | ~3500 |

| Amino (NH₂) | Symmetric Stretch | ~3400 |

| Aromatic C-H | Stretch | >3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

| C-F | Stretch | 1200-1350 |

| C-Cl | Stretch | 600-800 |

Note: The data presented is based on studies of structurally related compounds and serves as an illustrative example. researchgate.netelsevierpure.com

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that result in a change in polarizability of the molecule. For 4-Amino-3-chloro-2,5,6-trifluoro-pyridine, the FT-Raman spectrum was recorded in the solid phase. researchgate.netelsevierpure.com The analysis of the Raman spectrum, often in conjunction with computational methods like Density Functional Theory (DFT), allows for reliable vibrational assignments. researchgate.netelsevierpure.com

Key features in the Raman spectrum would include the ring breathing modes of the pyridine nucleus, which are often strong and characteristic. The C-Cl and C-F stretching vibrations are also readily observed in the Raman spectrum. The symmetric vibrations of the molecule tend to give rise to more intense Raman signals.

Table 2: Selected Raman Shifts for a Substituted Aminopyridine Derivative

| Functional Group/Vibrational Mode | Raman Shift (cm⁻¹) |

| Amino (NH₂) Stretches | 3300-3500 |

| Ring Breathing Modes | 950-1050 |

| C-F Stretches | 1200-1350 |

| C-Cl Stretch | 600-800 |

Note: The data is illustrative and based on the analysis of a closely related fluorinated and chlorinated aminopyridine. researchgate.netelsevierpure.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

For a related compound, 4-amino-3-chloro-6-fluoropyridin-2-ol, predicted mass spectrometry data is available. uni.lu The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For 4-amino-3-chloro-6-fluoropyridin-2-ol, the predicted exact mass for the protonated molecule [M+H]⁺ is 163.00690. uni.lu This high level of accuracy is invaluable in confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers.

Table 3: Predicted HRMS Data for Protonated 4-amino-3-chloro-6-fluoropyridin-2-ol

| Adduct | Predicted m/z |

| [M+H]⁺ | 163.00690 |

| [M+Na]⁺ | 184.98884 |

Note: Data is based on predictions for a related pyridinol derivative. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. In a study of various 2-amino-4-chloropyridine (B16104) derivatives, the UV-Vis spectra were recorded in different solvents. researchgate.net

The position of the absorption maxima (λmax) is influenced by the nature of the chromophore and the solvent polarity. For substituted pyridines, the π → π* and n → π* transitions are typically observed. The λmax values for a series of Schiff bases derived from 2-amino-4-chloropyridine were found to be in the range of 235 to 365 nm. researchgate.net For 2-Amino-5-Chloropyridine tetrachloromercurate, the cut-off wavelength was observed at 348 nm. researchgate.net These findings suggest that this compound would also exhibit absorption in the UV region.

Table 4: UV-Vis Absorption Maxima for Selected 2-Amino-4-chloropyridine Derivatives

| Derivative | Solvent | λmax (nm) |

| Schiff Base 3a | Methanol | 235 |

| Schiff Base 3b | Methanol | 340 |

| Schiff Base 3c | Methanol | 345 |

| Schiff Base 3d | Methanol | 365 |

Note: The data is for Schiff base derivatives of 2-amino-4-chloropyridine. researchgate.net

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

While a crystal structure for this compound is not publicly available, the crystal structure of a related compound, 4-Chloro-6-methoxypyrimidin-2-amine, has been determined. nih.govresearchgate.net The compound crystallizes in the monoclinic space group, and the analysis revealed a planar structure. nih.govresearchgate.net In the crystal, molecules are linked by intermolecular hydrogen bonds, forming dimers which are further connected into sheets. nih.govresearchgate.net

Definitive Determination of Molecular Structure and Conformation

The data obtained from single-crystal X-ray crystallography is definitive in establishing the molecular structure. For 4-Chloro-6-methoxypyrimidin-2-amine, the precise bond lengths and angles within the pyrimidine (B1678525) ring and its substituents have been determined. nih.govresearchgate.net This level of detail is crucial for understanding the electronic effects of the chloro, methoxy (B1213986), and amino groups on the aromatic system. Furthermore, the analysis of the crystal packing reveals the nature of the intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound. A similar approach would provide definitive structural information for this compound.

Table 5: Crystal Data for 4-Chloro-6-methoxypyrimidin-2-amine

| Parameter | Value |

| Chemical Formula | C₅H₆ClN₃O |

| Crystal System | Monoclinic |

| a (Å) | 3.7683 (2) |

| b (Å) | 16.4455 (2) |

| c (Å) | 10.7867 (2) |

| β (°) | 94.550 (1) |

| Volume (ų) | 666.36 (4) |

Note: The data is for the related compound 4-Chloro-6-methoxypyrimidin-2-amine. nih.govresearchgate.net

Analysis of Intermolecular Interactions in the Solid State

The solid-state packing of this compound and its derivatives is significantly influenced by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions, dictate the supramolecular architecture of these compounds in the crystalline state. The interplay of these interactions is crucial for understanding the physical properties and crystal packing of these molecules.

In the solid state, aminopyridine derivatives are known to form complex networks of intermolecular interactions. The presence of the amino group, with its capacity to act as a hydrogen bond donor, and the pyridine nitrogen, a hydrogen bond acceptor, facilitates the formation of robust hydrogen-bonding motifs. mdpi.com Furthermore, the halogen substituents (chloro and fluoro groups) introduce the possibility of halogen bonding and other weak interactions, which can further stabilize the crystal lattice.